2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol involves several steps. One common synthetic route includes the reaction of 2,5-dimethylphenylamine with formaldehyde and 6-ethoxyphenol under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol can be compared with other similar compounds, such as:
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-propoxyphenol: The presence of a propoxy group can lead to differences in solubility and interaction with molecular targets.
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-butoxyphenol: The butoxy group can influence the compound’s pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[(2,5-dimethylanilino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C17H21NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-10-12(2)8-9-13(15)3/h5-10,18-19H,4,11H2,1-3H3 |
InChI Key |
AYSOTHYSOZGMPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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